molecular formula C13H13NO2 B5614771 5-methyl-N-(3-methylphenyl)furan-2-carboxamide

5-methyl-N-(3-methylphenyl)furan-2-carboxamide

Cat. No.: B5614771
M. Wt: 215.25 g/mol
InChI Key: GUGBPEWYOQZBBS-UHFFFAOYSA-N
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Description

5-methyl-N-(3-methylphenyl)furan-2-carboxamide is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. Without specific information on this compound, it’s difficult to provide details on its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields, such as medicine or materials science .

Preparation Methods

The synthesis of 5-methyl-N-(3-methylphenyl)furan-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methylfuran-2-carboxylic acid and 3-methylaniline.

    Reaction Conditions: The carboxylic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Coupling Reaction: The activated carboxylic acid is then reacted with 3-methylaniline to form the desired amide bond, yielding this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated systems and continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

5-methyl-N-(3-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents.

Comparison with Similar Compounds

5-methyl-N-(3-methylphenyl)furan-2-carboxamide can be compared to other furan derivatives such as:

    2-furoic acid: Known for its use in flavoring agents and as a building block in organic synthesis.

    Furfuryl alcohol: Used in the production of resins and as a solvent.

    Nitrofurantoin: An established antibacterial agent used to treat urinary tract infections.

What sets this compound apart is its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications .

Properties

IUPAC Name

5-methyl-N-(3-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-4-3-5-11(8-9)14-13(15)12-7-6-10(2)16-12/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGBPEWYOQZBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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